![molecular formula C16H15N3OS B3982072 [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol](/img/structure/B3982072.png)
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Overview
Description
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of oxidative stress. It has been shown to increase the activity of antioxidant enzymes, as well as to decrease the levels of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as to increase the activity of antioxidant enzymes. In addition, it has been shown to have anticancer effects, inhibiting the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yields. However, there are also limitations to its use. For example, it may have limited solubility in certain solvents, which could affect its bioavailability.
Future Directions
There are several future directions for research on [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol. One potential area of investigation is the development of new synthetic methods for this compound that could improve its yield and purity. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, this compound is a compound that has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. While there are limitations to its use, there are also many potential future directions for research on this compound. With further investigation, this compound may prove to be a valuable tool for scientific research and the development of new therapeutics.
Scientific Research Applications
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It has been used in studies investigating the role of oxidative stress in disease, as well as in studies investigating the mechanisms of action of various drugs.
properties
IUPAC Name |
(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-21-16-18-17-15(14(20)12-8-4-2-5-9-12)19(16)13-10-6-3-7-11-13/h2-11,14,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBYMKTMBPUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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